molecular formula C26H27NO5 B6487459 N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 941948-11-4

N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6487459
CAS No.: 941948-11-4
M. Wt: 433.5 g/mol
InChI Key: JHCXIQHUTXTITI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group attached to a benzamide core. The molecule also includes a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group. The dihydrobenzofuran segment introduces rigidity, which may affect conformational stability and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-26(2)15-19-6-5-7-22(24(19)32-26)31-16-17-8-10-18(11-9-17)25(28)27-21-13-12-20(29-3)14-23(21)30-4/h5-14H,15-16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCXIQHUTXTITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents on the phenyl ring or amide nitrogen:

N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (ID: F217-0446)
  • Molecular Formula : C₂₅H₂₄N₂O₄
  • Molecular Weight : 416.48 g/mol
  • Key Features: Replaces the 2,4-dimethoxyphenyl group with a 2-carbamoylphenyl substituent. This compound is available in 45 mg quantities, suggesting its use in screening studies .
N-(2,4-Dimethylphenyl)-2-methylbenzamide
  • Key Features : Features methyl groups at the 2- and 4-positions of the phenyl ring. X-ray crystallography reveals antiperpendicular alignment of the N–H and C=O bonds, a conformation common in benzanilides. The dihedral angle between aromatic rings is 4.9°, favoring planar stacking interactions. Substituent positioning (e.g., methyl vs. methoxy) influences steric and electronic properties, impacting solubility and binding .
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)
  • Application: Used as a pesticide. The dichlorophenyl group enhances lipophilicity, while the ethoxymethoxy substituent may modulate metabolic stability.
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
  • Key Features : Incorporates a methoxy group and a piperidine-containing side chain. The methoxy group’s position (4- vs. 2,4-dimethoxy) and the bulky piperidine moiety likely affect blood-brain barrier penetration and receptor affinity .

Benzofuran-Containing Compounds

The dihydrobenzofuran moiety in the target compound is a critical structural element shared with bioactive molecules:

5-(6-Dimethylamino-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid benzamide
  • Application: Acts as an HDAC inhibitor. The dimethylamino and oxo groups on the benzofuran ring enhance electron density, facilitating interactions with enzyme active sites. The target compound’s dimethyl-dihydrobenzofuran group may confer greater rigidity, altering binding kinetics .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide
  • Synthesis: Prepared via EDCI/DMAP-mediated coupling (25% yield, 89% purity).
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
  • Key Features: Combines a dimethoxyphenyl group with a benzofuran-carbamate structure. The carbamate group increases metabolic stability compared to benzamides, highlighting how minor functional group changes alter pharmacokinetics .

Structural and Functional Analysis

Substituent Effects on Conformation and Activity

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility and π-stacking, whereas chlorine (EtoBenzanid) enhances lipophilicity for pesticidal activity .
  • Hydrogen Bonding : Carbamoyl groups (F217-0446) form stronger hydrogen bonds than methoxy groups, influencing target selectivity .
  • Steric Effects : Ortho-substituents (e.g., 2,4-dimethylphenyl) induce torsional strain, reducing planarity and altering binding modes .

Data Table: Key Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application Reference
N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide Not Provided Not Provided 2,4-dimethoxyphenyl, dihydrobenzofuran Research Compound Target
N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C₂₅H₂₄N₂O₄ 416.48 2-carbamoylphenyl Screening Studies
N-(2,4-Dimethylphenyl)-2-methylbenzamide C₁₆H₁₇NO 239.31 2,4-dimethylphenyl Structural Studies
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) C₁₆H₁₅Cl₂NO₃ 340.20 Dichlorophenyl, ethoxymethoxy Pesticide
5-(6-Dimethylamino-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid benzamide Not Provided Not Provided Dimethylamino, oxo groups HDAC Inhibition

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